Plecanatide

Catalog No.
S539864
CAS No.
467426-54-6
M.F
C65H104N18O26S4
M. Wt
1681.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plecanatide

CAS Number

467426-54-6

Product Name

Plecanatide

IUPAC Name

(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid

Molecular Formula

C65H104N18O26S4

Molecular Weight

1681.9 g/mol

InChI

InChI=1S/C65H104N18O26S4/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1

InChI Key

NSPHQWLKCGGCQR-DLJDZFDSSA-N

SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N

Solubility

Soluble in water

Synonyms

Plecanatide; SP-304; SP 304; SP304; Trulance

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N

Description

The exact mass of the compound Plecanatide is 1680.6252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Plecanatide works by activating guanylate cyclase-C, an enzyme in the gut. This activation increases levels of cyclic guanosine monophosphate (cGMP), a molecule that helps regulate intestinal fluid secretion and motility [].

Studies on Chronic Idiopathic Constipation (CIC)

Multiple clinical trials have investigated plecanatide's efficacy in treating CIC. These studies involved administering plecanatide capsules to adult participants and measuring improvements in complete spontaneous bowel movements (CSBMs) per week [, ]. The results showed that plecanatide increased CSBMs compared to placebo, leading to its approval for CIC treatment [, ].

Research on Other Gastrointestinal Conditions

Researchers are exploring the potential of plecanatide for other gastrointestinal conditions. Some studies have looked at its effects on Irritable Bowel Syndrome (IBS) with constipation (IBS-C) but the results have been mixed [, ]. More research is needed to determine plecanatide's effectiveness for IBS-C.

Plecanatide is a synthetic peptide and a guanylate cyclase-C agonist, primarily used for the treatment of chronic idiopathic constipation. It is structurally similar to the human endogenous peptide uroguanylin, differing by a single amino acid substitution. The molecular formula of plecanatide is C65H104N18O26S4, and it has a molecular weight of approximately 1682 Daltons. The peptide consists of 16 amino acids, with a specific sequence that includes two disulfide bonds, contributing to its structural stability and biological activity .

Plecanatide functions by activating guanylate cyclase-C receptors located on the surface of intestinal epithelial cells. This activation catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP), which acts as a second messenger. The increase in cGMP levels leads to the phosphorylation of cystic fibrosis transmembrane conductance regulator (CFTR) proteins, resulting in the secretion of chloride ions into the intestinal lumen. This process draws water into the gastrointestinal tract, softening stool and facilitating its passage .

The primary biological activity of plecanatide lies in its ability to enhance intestinal fluid secretion and accelerate gastrointestinal transit. By activating guanylate cyclase-C, plecanatide increases cGMP levels, which promotes chloride and bicarbonate secretion into the intestinal lumen. This mechanism not only alleviates constipation but also has been observed to exhibit anti-nociceptive effects in animal models, suggesting potential applications in managing visceral pain associated with gastrointestinal disorders .

Plecanatide can be synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the sequence and structure of peptides. The synthesis involves stepwise addition of protected amino acids to a solid support, followed by deprotection steps to yield the final peptide product. The formation of disulfide bonds is crucial for maintaining the structural integrity of plecanatide and is typically achieved through oxidation reactions during or after synthesis .

Plecanatide is primarily indicated for the treatment of chronic idiopathic constipation in adults. It is administered orally and has been shown to significantly improve bowel movement frequency and stool consistency in clinical trials. Additionally, due to its mechanism of action involving guanylate cyclase-C activation, plecanatide may have potential applications in treating other gastrointestinal disorders characterized by altered motility or fluid secretion .

Plecanatide has been evaluated for potential drug interactions and has shown minimal risk for clinically significant interactions with other medications. In vitro studies indicate that plecanatide does not act as a substrate or inhibitor for major drug transporters such as P-glycoprotein or breast cancer resistance protein. Furthermore, its systemic absorption is negligible, meaning that it primarily exerts its effects locally within the gastrointestinal tract without significant interaction with systemic processes .

Plecanatide is part of a class of drugs known as guanylate cyclase-C agonists. Other notable compounds in this category include:

  • Linaclotide: Another guanylate cyclase-C agonist used for treating chronic constipation and irritable bowel syndrome with constipation. Unlike plecanatide, linaclotide maintains its receptor binding affinity across a broader pH range.
  • Uroguanylin: An endogenous peptide that shares structural similarities with plecanatide but is naturally occurring within the body.
  • Guanylin: Similar to uroguanylin, this endogenous peptide also activates guanylate cyclase-C but differs in its physiological roles.

Uniqueness of Plecanatide

Plecanatide's unique characteristics include:

  • Its specific amino acid substitution that enhances receptor affinity at lower pH levels typical of proximal intestinal environments.
  • Its minimal systemic absorption allows it to act locally without significant side effects related to systemic circulation.
  • A distinct mechanism that combines laxative effects with potential anti-nociceptive properties.

This combination of attributes positions plecanatide as a valuable therapeutic option for managing chronic constipation while minimizing systemic side effects associated with many other gastrointestinal medications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Amorphous, white to off-white powder

XLogP3

-8.2

Hydrogen Bond Acceptor Count

31

Hydrogen Bond Donor Count

23

Exact Mass

1680.6252002 g/mol

Monoisotopic Mass

1680.6252002 g/mol

Heavy Atom Count

113

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

Plecanatide is indicated for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) in adult patients.

Livertox Summary

Plecanatide is a minimally absorbed agonist of guanylate cyclase C receptors in the intestine and is used for treatment of chronic constipation and irritable bowel syndrome. Plecanatide has not been linked to serum enzyme elevations during treatment or to episodes of clinically apparent liver injury.

Drug Classes

Gastrointestinal Agents

Therapeutic Uses

Guanylyl Cyclase C Agonists; Gastrointestinal Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Plecanatide is included in the database.
Trulance is indicated in adults for the treatment of: chronic idiopathic constipation (CIC); Irritable bowel syndrome with constipation (IBS-C). /Included in US product label/
/EXPL THER/ /The aim of this study was/ to evaluate the effect of orally administered plecanatide or dolcanatide, analogs of uroguanylin, on amelioration of colitis in murine models. The cyclic guanosine monophosphate (cGMP) stimulatory potency of plecanatide and dolcanatide was measured using a human colon carcinoma T84 cell-based assay. For animal studies all test agents were formulated in phosphate buffered saline. Sulfasalazine or 5-amino salicylic acid (5-ASA) served as positive controls. Effect of oral treatment with test agents on amelioration of acute colitis induced either by dextran sulfate sodium (DSS) in drinking water or by rectal instillation of trinitrobenzene sulfonic (TNBS) acid, was examined in BALB/c and/or BDF1 mice. Additionally, the effect of orally administered plecanatide on the spontaneous colitis in T-cell receptor alpha knockout (TCRa(-/-)) mice was also examined. Amelioration of colitis was assessed by monitoring severity of colitis, disease activity index and by histopathology. Frozen colon tissues were used to measure myeloperoxidase activity. Plecanatide and dolcanatide are structurally related analogs of uroguanylin, which is an endogenous ligand of guanylate cyclase-C (GC-C). As expected from the agonists of GC-C, both plecanatide and dolcanatide exhibited potent cGMP-stimulatory activity in T84 cells. Once-daily treatment by oral gavage with either of these analogs (0.05-0.5 mg/kg) ameliorated colitis in both DSS and TNBS-induced models of acute colitis, as assessed by body weight, reduction in colitis severity (P < 0.05) and disease activity index (P < 0.05). Amelioration of colitis by either of the drug candidates was comparable to that achieved by orally administered sulfasalazine or 5-ASA. Plecanatide also effectively ameliorated colitis in TCRa(-/-) mice, a model of spontaneous colitis. As dolcanatide exhibited higher resistance to proteolysis in simulated gastric and intestinal juices, it was selected for further studies. This is the first-ever study reporting the therapeutic utility of GC-C agonists as a new class of orally delivered and mucosally active drug candidates for the treatment of inflammatory bowel diseases.

Mechanism of Action

Guanylate cyclase C (GC-C) agonist Plecanatide and its active metabolite bind to GC-C and act locally on the luminal surface of intestinal epithelial cells; GC-C activation leads to increased cyclic guanosine monophosphate (cGMP), which, in turn, stimulates secretion of chloride and bicarbonate into the intestinal lumen, mainly by activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased intestinal fluid and accelerated transit. In animal models, plecanatide has been shown to increase fluid secretion into the gastrointestinal (GI) tract, accelerate intestinal transit, and cause changes in stool consistency. In an animal model of visceral pain, plecanatide reduced abdominal muscle contractions, a measure of intestinal pain. The mechanism has not been studied.
Plecanatide, a guanylate cyclase-C (GC-C) agonist, is a 16-amino acid peptide structurally related to endogenous uroguanylin peptide hormone. The parent drug and its active metabolite bind to GC-C receptors on the luminal surface of the intestinal epithelium, which increases intracellular and extracellular concentrations of cyclic guanosine monophosphate (cGMP). In turn, increased intracellular concentrations of cGMP trigger a signal-transduction cascade activating the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This results in secretion of chloride and bicarbonate into the intestinal lumen causing increased intestinal fluid and accelerated intestinal transit.
Plecanatide is a recently developed guanylate cyclase-C (GC-C) agonist and the first uroguanylin analog designed to treat chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). GC-C receptors are found across the length of the intestines and are thought to play a key role in fluid regulation and electrolyte balance. Ligands of the GC-C receptor include endogenous agonists, uroguanylin and guanylin, as well as diarrheagenic, Escherichia coli heat-stable enterotoxins (ST). Plecanatide mimics uroguanylin in its 2 disulfide-bond structure and in its ability to activate GC-Cs in a pH-dependent manner, a feature associated with the presence of acid-sensing residues (Asp2 and Glu3). Linaclotide, a synthetic analog of STh (a 19 amino acid member of ST family), contains the enterotoxin's key structural elements, including the presence of three disulfide bonds. Linaclotide, like STh, activates GC-Cs in a pH-independent manner due to the absence of pH-sensing residues. In this study, molecular dynamics simulations compared the stability of plecanatide and linaclotide to STh. Three-dimensional structures of plecanatide at various protonation states (pH 2.0, 5.0, and 7.0) were simulated with GROMACS software. Deviations from ideal binding conformations were quantified using root mean square deviation values. Simulations of linaclotide revealed a rigid conformer most similar to STh. Plecanatide simulations retained the flexible, pH-dependent structure of uroguanylin. The most active conformers of plecanatide were found at pH 5.0, which is the pH found in the proximal small intestine. GC-C receptor activation in this region would stimulate intraluminal fluid secretion, potentially relieving symptoms associated with CIC and IBS-C.

Absorption Distribution and Excretion

Plecanatide is minimally absorbed with negligible systemic availability following oral administration. Concentrations of plecanatide and its active metabolite in plasma are below the limit of quantitation after an oral dose of 3 mg. Therefore, standard pharmacokinetic parameters such as AUC, maximum concentration (Cmax), and half-life (t½) cannot be calculated.
No excretion studies have been conducted in humans. Plecanatide and its active metabolite are not measurable in plasma following administration of the recommended clinical doses.
Concentrations of plecanatide and its active metabolite in plasma are below the limit of quantitation after an oral dose of 3 mg. Therefore, the volume of distribution can not be calculated.
No excretion studies have been conducted in humans.
Given that plecanatide concentrations following clinically relevant oral doses were not measurable, plecanatide is expected to be minimally distributed in tissues. Oral plecanatide was localized to the GI tract where it exerted its effects as a guanylate cyclase-C (GC-C) agonist with negligible systemic exposure. Plecanatide exhibited little to no binding to human serum albumin or human a-1-acid glycoprotein.
In a crossover study, 24 healthy subjects were given a single dose of Trulance 9 mg (3 times the recommended dose) in 3 different states: fasted; following a low-fat, low-calorie meal (LF-LC; approximately 350 calories: 17% from fat, 66% from carbohydrate, and 17% from protein); and following a high-fat, high-calorie meal (HF-HC; approximately 1000 calories: 60% from fat, 25% from carbohydrate, and 15% from protein). Plecanatide was detected in 1 subject (fasted state) at 0.5 and 1 hour post dose. Plecanatide concentrations were below the limit of quantitation for all other time points and for all other subjects. The active metabolite was not detected in any subject.
Plecanatide was minimally absorbed with negligible systemic availability following oral administration. Concentrations of plecanatide and its active metabolite in plasma were below the limit of quantitation in the majority of analyzed plasma samples after an oral Trulance dose of 3 mg. Therefore, standard pharmacokinetic parameters such as AUC, maximum concentration (Cmax), and half-life could not be calculated.

Metabolism Metabolites

Plecanatide is metabolized in the GI tract to an active metabolite by loss of the terminal leucine moiety. Both plecanatide and the metabolite are proteolytically degraded within the intestinal lumen to smaller peptides and naturally occurring amino acids.
Plecanatide was metabolized in the GI tract to an active metabolite by loss of the terminal leucine moiety. Both plecanatide and the metabolite were proteolytically degraded within the intestinal lumen to smaller peptides and naturally occurring amino acids.

Wikipedia

Plecanatide
Ginsenoside_Rb1

FDA Medication Guides

Trulance
Plecanatide
TABLET;ORAL
SALIX
04/13/2021

Drug Warnings

/BOXED WARNING/ WARNING: RISK OF SERIOUS DEHYDRATION IN PEDIATRIC PATIENTS. Trulance is contraindicated in patients less than 6 years of age; in nonclinical studies in young juvenile mice administration of a single oral dose of plecanatide caused deaths due to dehydration. Avoid use of Trulance in patients 6 years to less than 18 years of age. The safety and effectiveness of Trulance have not been established in patients less than 18 years of age.
Since systemic absorption of plecanatide and its active metabolite is negligible following oral administration, the drug is not expected to result in fetal exposure if administered to pregnant women. However, available data on use of plecanatide in pregnant women are insufficient to inform fetal risk.
It is not known whether plecanatide is distributed into human milk, affects milk production, or affects the breast-fed infant. Systemic absorption of plecanatide and its active metabolite is negligible following oral administration. It is not known whether the negligible systemic absorption observed in adults will result in clinically important exposure in breast-fed infants. The benefits of breast-feeding and the importance of plecanatide to the woman should be considered along with potential adverse effects on the breast-fed infant from the drug or from the underlying maternal condition. Exposure of infants to plecanatide could result in serious adverse effects.
Trulance is contraindicated in: Patients less than 6 years of age due to the risk of serious dehydration. Patients with known or suspected mechanical gastrointestinal obstruction.
For more Drug Warnings (Complete) data for Plecanatide (10 total), please visit the HSDB record page.

Biological Half Life

half-life (t½) cannot be calculated due to negligible systemic absorbance

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Store at room temperature, 20 to 25 °C (68 to 77 °F); excursions permitted to 15 to 30 °C (59 to 86 °F). Keep Trulance in a dry place. Protect from moisture.

Dates

Modify: 2024-02-18
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548762/ PubMed PMID: 31644071.
2: Bassotti G, Usai Satta P, Bellini M. Plecanatide for the treatment of chronic idiopathic constipation in adult patients. Expert Rev Clin Pharmacol. 2019 Nov;12(11):1019-1026. doi: 10.1080/17512433.2019.1670057. Epub 2019 Oct 1. Review. PubMed PMID: 31575291.
3: Sharma A, Herekar AA, Bhagatwala J, Rao SS. Profile of plecanatide in the treatment of chronic idiopathic constipation: design, development, and place in therapy. Clin Exp Gastroenterol. 2019 Jan 22;12:31-36. doi: 10.2147/CEG.S145668. eCollection 2019. Review. PubMed PMID: 30774407; PubMed Central PMCID: PMC6348976.
4: Miner PB Jr. Benefit-Risk Assessment of Plecanatide in the Treatment of Chronic Idiopathic Constipation. Drug Saf. 2019 May;42(5):603-615. doi: 10.1007/s40264-018-0781-9. Review. PubMed PMID: 30649746.
5: Love BL. Plecanatide for Treatment of Chronic Constipation and Irritable Bowel Syndrome. Am J Med. 2019 May;132(5):572-575. doi: 10.1016/j.amjmed.2018.11.027. Epub 2018 Dec 11. Review. PubMed PMID: 30550753.
6: Islam BN, Sharman SK, Browning DD. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation. Int J Gen Med. 2018 Aug 10;11:323-330. doi: 10.2147/IJGM.S125051. eCollection 2018. Review. PubMed PMID: 30127634; PubMed Central PMCID: PMC6089121.
7: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK513065/ PubMed PMID: 30000995.
8: Martinez de Andino N. Current treatment paradigm and landscape for the management of chronic idiopathic constipation in adults: Focus on plecanatide. J Am Assoc Nurse Pract. 2018 Jul;30(7):412-420. doi: 10.1097/JXX.0000000000000090. Review. PubMed PMID: 29979299.
9: Rao SSC. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation. Therap Adv Gastroenterol. 2018 Jun 8;11:1756284818777945. doi: 10.1177/1756284818777945. eCollection 2018. Review. PubMed PMID: 29942351; PubMed Central PMCID: PMC6009086.
10: Miner PB Jr. Efficacy and safety of plecanatide in treating constipation predominant irritable bowel syndrome. Expert Opin Pharmacother. 2018 Feb;19(2):177-183. doi: 10.1080/14656566.2018.1427733. Epub 2018 Jan 29. Review. PubMed PMID: 29376436.
11: Al-Salama ZT, Syed YY. Plecanatide: First Global Approval. Drugs. 2017 Apr;77(5):593-598. doi: 10.1007/s40265-017-0718-0. Review. PubMed PMID: 28255961.

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